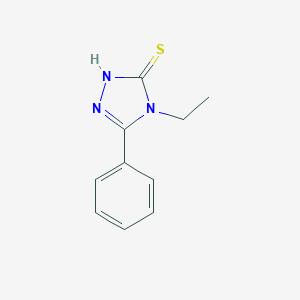
Pyrazinecarboxamide, N-(piperidinomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazinecarboxamide, N-(piperidinomethyl)- is an organic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PMY or PMY-2, and it is a white crystalline powder with a chemical formula of C11H15N3O. PMY has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of PMY is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. PMY has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. PMY has also been shown to bind to various receptors, including dopamine receptors and serotonin receptors. The binding of PMY to these receptors may lead to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
PMY has been shown to have various biochemical and physiological effects. PMY has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which may lead to an increase in acetylcholine levels in the brain. PMY has also been shown to modulate the release of various neurotransmitters, including dopamine and serotonin. The modulation of neurotransmitter release may lead to changes in neuronal activity and behavior.
实验室实验的优点和局限性
PMY has several advantages and limitations for lab experiments. One advantage of PMY is its high yield of synthesis, which makes it readily available for research purposes. Another advantage of PMY is its potential applications in various fields, including medicinal chemistry and material science. However, one limitation of PMY is its limited solubility in water, which may limit its use in some experiments. Another limitation of PMY is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the study of PMY. One future direction is the development of new synthesis methods that yield higher percentages of PMY. Another future direction is the study of PMY as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. The development of new fluorescent probes based on PMY is another future direction for the study of PMY. Finally, the study of PMY as a building block for the synthesis of new materials is another future direction for the study of PMY.
Conclusion:
In conclusion, PMY is an organic compound that has gained attention in scientific research due to its potential applications in various fields. PMY has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. PMY has several advantages and limitations for lab experiments, and there are several future directions for the study of PMY. The study of PMY has the potential to lead to the development of new drugs, materials, and fluorescent probes.
合成方法
PMY can be synthesized using various methods, including the reaction of 2,3-dichloropyrazine with piperidine, followed by treatment with formamide. Another method involves the reaction of 2,3-dichloropyrazine with piperidine, followed by treatment with ammonia and formic acid. The yield of PMY using these methods ranges from 50% to 70%. PMY can also be synthesized using a one-pot reaction of 2,3-dichloropyrazine, piperidine, and formamide, which yields a higher percentage of PMY.
科学研究应用
PMY has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, PMY has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PMY has also been studied for its potential use as a fluorescent probe for imaging cellular structures. In material science, PMY has been studied for its potential use as a building block for the synthesis of new materials. In organic synthesis, PMY has been studied for its potential use as a reagent for the synthesis of various organic compounds.
属性
CAS 编号 |
1020-20-8 |
|---|---|
分子式 |
C11H16N4O |
分子量 |
220.27 g/mol |
IUPAC 名称 |
N-(piperidin-1-ylmethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H16N4O/c16-11(10-8-12-4-5-13-10)14-9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,14,16) |
InChI 键 |
BPRFUDZYPUTVJX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CNC(=O)C2=NC=CN=C2 |
规范 SMILES |
C1CCN(CC1)CNC(=O)C2=NC=CN=C2 |
其他 CAS 编号 |
1020-20-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





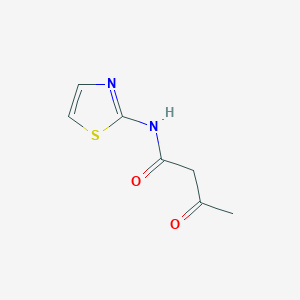

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)

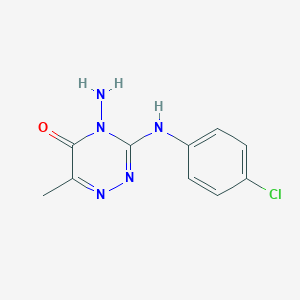
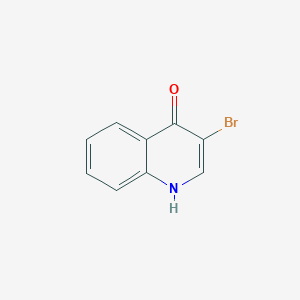
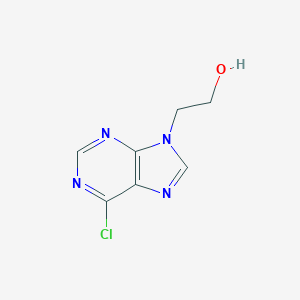
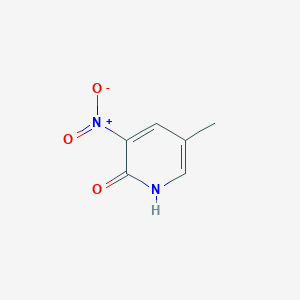

![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)

